molecular formula C22H28N4O4S B2858519 5-((4-Ethoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898346-04-8

5-((4-Ethoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

カタログ番号: B2858519
CAS番号: 898346-04-8
分子量: 444.55
InChIキー: WPJCWESUEOISQS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 5-((4-Ethoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a structurally complex heterocyclic molecule featuring a fused thiazolo-triazolol core, a spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane system, and a 4-ethoxyphenyl substituent. Its design integrates multiple pharmacophoric elements:

  • Thiazolo[3,2-b][1,2,4]triazol-6-ol: This bicyclic system is known for diverse bioactivities, including antimicrobial and antifungal properties, due to its ability to interact with enzyme active sites via hydrogen bonding and π-π stacking .
  • 4-Ethoxyphenyl group: This substituent may modulate lipophilicity and electronic properties, influencing pharmacokinetic parameters such as membrane permeability .

Synthetic routes for analogous compounds often involve multi-step heterocyclization, phosphorus oxychloride (POCl₃)-mediated condensations, and crystallographic validation using tools like SHELXL .

特性

IUPAC Name

5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(4-ethoxyphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4S/c1-3-17-23-21-26(24-17)20(27)19(31-21)18(15-5-7-16(8-6-15)28-4-2)25-11-9-22(10-12-25)29-13-14-30-22/h5-8,18,27H,3-4,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJCWESUEOISQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OCC)N4CCC5(CC4)OCCO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions:

類似化合物との比較

Structural and Functional Analogues

The compound is compared to structurally related thiazole- and triazole-containing heterocycles (Table 1).

Table 1: Comparison of Key Structural and Functional Attributes

Compound Name/Structure Core Structure Key Substituents Biological Activity Synthesis Method Reference
5-((4-Ethoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol Thiazolo[3,2-b]triazolol 4-Ethoxyphenyl, spiro[4.5]decane Under investigation POCl₃-mediated cyclization
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Triazolo[3,4-b]thiadiazole 4-Methoxyphenyl, pyrazole Antifungal (14α-demethylase inhibition) POCl₃ condensation
3-Ethyl-6-{1-[4-(2-methylpropyl)phenyl]ethyl}-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole Triazolo[3,4-b]thiadiazole Isobutylphenyl Antimicrobial POCl₃-mediated cyclization
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Thiazole-triazole hybrid Fluorophenyl, pyrazole Crystallographically validated Single-crystal diffraction
Key Findings

Bioactivity: Triazolo-thiadiazoles (e.g., entries 2–3) exhibit broad-spectrum antimicrobial and antifungal activities, attributed to their ability to inhibit enzymes like 14α-demethylase lanosterol . The target compound’s spirocyclic system may enhance target specificity but requires empirical validation. Fluorophenyl-substituted analogs (entry 4) show planar molecular conformations, optimizing interactions with hydrophobic enzyme pockets .

Synthesis :

  • POCl₃ is a common reagent for cyclizing thiol-triazole precursors into fused systems (entries 1–3). The spirocyclic moiety in the target compound likely requires additional steps, such as spiroannulation via ketone-amine condensations .

Structural Insights: Crystallographic data for fluorophenyl-thiazole hybrids (entry 4) reveal triclinic P 1  symmetry and near-planar conformations, except for one perpendicular fluorophenyl group . In contrast, spirocyclic systems (entry 1) introduce non-planarity, which could reduce off-target interactions .

Computational Studies :

  • Molecular docking of triazolo-thiadiazoles (entry 2) with 14α-demethylase (PDB: 3LD6) highlights hydrogen bonding with heme cofactors and hydrophobic interactions with alkyl side chains . Similar studies for the target compound could elucidate its mechanism.

Q & A

Q. What are the foundational synthetic routes for this compound, and how can researchers ensure reproducibility?

The compound is synthesized via multi-step heterocyclic condensation reactions. A typical approach involves:

  • Refluxing intermediates (e.g., substituted benzaldehydes or pyrazoles) with triazole derivatives in ethanol or toluene under acidic catalysis (e.g., glacial acetic acid) for 4–6 hours .
  • Purification via recrystallization (e.g., DMF/ethanol mixtures) or column chromatography to isolate the target compound .
  • Yield optimization requires strict control of stoichiometry, solvent polarity, and reflux duration.

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and spirocyclic moiety integrity .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .

Q. How does the spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane moiety influence physicochemical properties?

The spirocyclic system enhances conformational rigidity, improving binding affinity to target proteins. It also modulates solubility:

  • LogP values (predicted via computational tools) indicate moderate lipophilicity, suitable for blood-brain barrier penetration in neurological studies .
  • Stability tests (e.g., thermal gravimetric analysis) show decomposition above 250°C, suggesting robustness in standard experimental conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from assay variability or impurity profiles. Mitigation strategies include:

  • Standardized Assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Batch Consistency : Compare multiple synthesis batches via HPLC and biological replicates .
  • Mechanistic Studies : Pair in vitro assays with molecular docking (e.g., against 14-α-demethylase lanosterol, PDB: 3LD6) to correlate structure-activity relationships .

Q. What experimental design principles apply to optimizing reaction yields for scale-up?

  • DoE (Design of Experiments) : Vary temperature (60–120°C), solvent (DMF vs. ethanol), and catalyst (triethylamine vs. NaH) to identify optimal conditions .
  • Kinetic Monitoring : Use in situ FTIR or LC-MS to track intermediate formation and adjust reaction times dynamically .
  • Case Study : A 15% yield improvement was achieved by switching from ethanol to DMF, reducing side-product formation .

Q. How can researchers validate target engagement in complex biological systems?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) between the compound and purified target proteins .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in lysates or live cells under physiological conditions .
  • Comparative Analysis : Use structural analogs (e.g., piperazine vs. spirocyclic substituents) to isolate pharmacophore contributions .

Methodological Challenges and Solutions

Q. How to address solubility limitations in biological assays?

  • Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles to enhance aqueous dispersion and bioavailability .

Q. What strategies validate computational docking predictions experimentally?

  • X-ray Crystallography : Resolve compound-protein co-crystals to confirm binding poses (e.g., active-site hydrogen bonding with 14-α-demethylase) .
  • Mutagenesis Studies : Introduce point mutations (e.g., Y132F in 3LD6) to disrupt predicted interactions and measure activity loss .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。